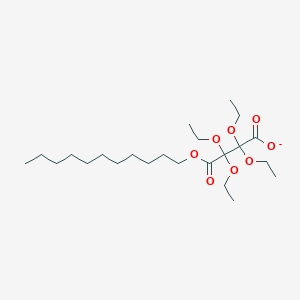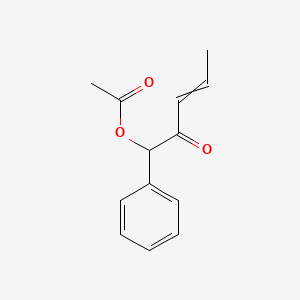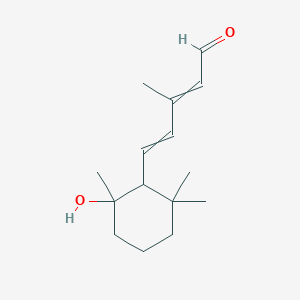
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties. This compound features a cyclohexyl ring with a hydroxyl group and three methyl groups, attached to a penta-2,4-dienal chain. Its distinct structure makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal typically involves multiple steps, including the formation of the cyclohexyl ring and the attachment of the penta-2,4-dienal chain. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of Penta-2,4-dienal Chain: This step involves the formation of the penta-2,4-dienal chain and its attachment to the cyclohexyl ring through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpent-2-enyl]benzene-1,4-diol: Contains a benzene ring and additional hydroxyl groups.
Eigenschaften
CAS-Nummer |
88623-48-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H24O2/c1-12(8-11-16)6-7-13-14(2,3)9-5-10-15(13,4)17/h6-8,11,13,17H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
QIEBIQPVLWBIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)C=CC1C(CCCC1(C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


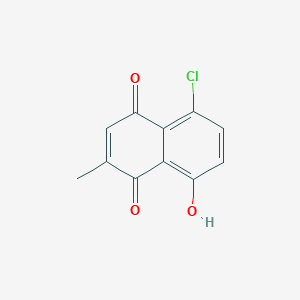

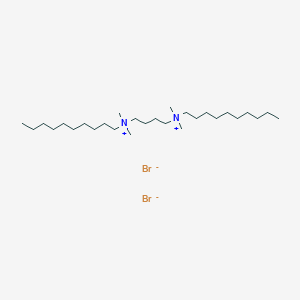
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
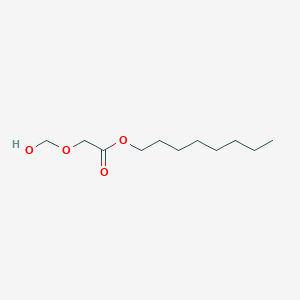
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

